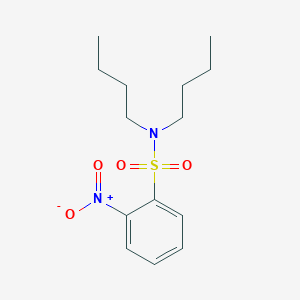

N,N-dibutyl-2-nitrobenzenesulfonamide

Description

Contextualization within Modern Organic Synthesis and Sulfonamide Chemistry

Sulfonamides are a class of organosulfur compounds characterized by the -S(=O)₂-N- functional group. Historically recognized for their profound impact on medicinal chemistry, beginning with the discovery of sulfonamide antibacterial drugs, their role has significantly expanded within modern organic synthesis. chemicalbook.com In contemporary research, the sulfonamide moiety is utilized not only for its biological activity but also as a versatile functional group in chemical transformations. pharmaffiliates.com

The sulfonamide group is a robust and stable linker that is relatively easy to introduce into molecules. chemicalbook.com Furthermore, the nitrogen atom of a primary or secondary sulfonamide can be deprotonated, and the resulting anion can participate in a variety of bond-forming reactions, including alkylation and arylation. chemicalbook.com The 2-nitrobenzenesulfonamide (B48108) framework, often referred to as a "nosylamide," is particularly important. The electron-withdrawing nature of the ortho-nitro group significantly increases the acidity of the N-H proton in N-monosubstituted derivatives, facilitating its use as a protecting group for amines that can be cleaved under specific, mild conditions. tcichemicals.comsmolecule.com N,N-dibutyl-2-nitrobenzenesulfonamide fits within this context as a fully substituted, tertiary sulfonamide, where the synthetic focus shifts from the reactivity of the sulfonamide nitrogen itself to the influence of the entire N,N-dibutylsulfamoyl substituent on the aromatic ring and the molecule as a whole.

Strategic Importance of Nitrobenzene (B124822) Derivatives in Synthetic Methodologies

Nitrobenzene and its derivatives are foundational building blocks in organic synthesis, prized for their versatile reactivity. tcichemicals.comsigmaaldrich.com First synthesized in 1834, nitrobenzene is primarily used as a precursor to aniline (B41778), a key intermediate for dyes, polymers, and pharmaceuticals. sigmaaldrich.comchemimpex.com Beyond this primary role, the nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It can also be reduced to various other functional groups, including nitroso, hydroxylamino, and amino groups, providing multiple pathways for molecular elaboration. chemimpex.com

In the context of this compound, the most relevant nitrobenzene derivative is its precursor, 2-nitrobenzenesulfonyl chloride (NsCl). merckmillipore.comtcichemicals.com This reagent is of high strategic importance for several reasons:

Activation: The ortho-nitro group makes the sulfonyl sulfur highly electrophilic, promoting a rapid and efficient reaction with amines, such as dibutylamine (B89481), to form sulfonamides. merckmillipore.com

Protecting Group Chemistry: It is the reagent of choice for installing the "nosyl" (Ns) protecting group onto primary and secondary amines. This group is stable to a wide range of reaction conditions but can be selectively removed, typically using a thiol and a base. tcichemicals.comsmolecule.com

Synthetic Intermediate: As a key intermediate, 2-nitrobenzenesulfonyl chloride allows for the introduction of the 2-nitrophenylsulfonyl moiety into molecules, which can be used to activate other functional groups or to serve as a handle for subsequent transformations. merckmillipore.comsigmaaldrich.com

The properties of the key precursor, 2-nitrobenzenesulfonyl chloride, are summarized below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1694-92-4 | researchgate.net |

| Molecular Formula | C₆H₄ClNO₄S | researchgate.net |

| Molecular Weight | 221.62 g/mol | tcichemicals.comresearchgate.net |

| Appearance | White to yellow crystalline solid | sigmaaldrich.com |

| Melting Point | 63-67 °C | researchgate.net |

Overview of N,N-disubstituted Sulfonamides in Contemporary Chemical Transformations

N,N-disubstituted sulfonamides represent a specific subclass of sulfonamides where the nitrogen atom is bonded to two organic substituents, precluding it from acting as a hydrogen bond donor or participating in reactions that require an N-H proton. While this limits their use in applications that rely on N-H acidity, they have carved out distinct roles in modern synthesis.

A prominent example of their utility is found in the "Ns-strategy" for the synthesis of secondary amines from primary amines. tcichemicals.com This methodology involves a two-step process:

A primary amine is first reacted with 2-nitrobenzenesulfonyl chloride (NsCl) to form an N-monosubstituted 2-nitrobenzenesulfonamide.

This intermediate is then subjected to alkylation (e.g., with an alkyl halide or under Mitsunobu conditions) to yield an N,N-disubstituted sulfonamide. The Ns group activates the intermediate towards this second alkylation.

The final step involves the cleavage of the Ns group to release the free secondary amine. tcichemicals.com

This compound is a direct example of an N,N-disubstituted sulfonamide. It can be synthesized directly via the reaction of a secondary amine, dibutylamine, with 2-nitrobenzenesulfonyl chloride. chemicalbook.com In this role, the compound is not typically an intermediate for creating other amines but stands as a stable product whose own properties can be leveraged. Such compounds are explored as building blocks where the bulky and lipophilic N,N-dibutylsulfamoyl group can be used to impart specific solubility characteristics or to exert steric influence on other parts of the molecule during subsequent reactions.

Rationale for In-depth Academic Investigation of this compound

While not as extensively documented as its N-H containing counterparts, the academic investigation of this compound is driven by its unique combination of structural features. The rationale for its study can be understood from several perspectives:

Probing Synthetic Utility: Research into its reactivity helps define the utility of the N,N-dibutylsulfamoyl group as a substituent. Unlike the cleavable nosyl group on a primary amine, this group is highly robust. Investigations can explore its potential as a sterically demanding directing group for further functionalization of the nitroaromatic ring or as a stable lipophilic moiety to enhance solubility in nonpolar solvents for homogeneous catalysis or materials science applications.

Development of Novel Synthetic Intermediates: The compound itself can be a precursor to other molecules. For example, reduction of the nitro group to an amine would yield N¹,N¹-dibutyl-2-aminobenzene-1-sulfonamide, a bifunctional molecule with a highly hindered sulfonamide and a reactive aniline-type amine, opening pathways to novel heterocyclic structures or ligands.

The table below compares the structure of the title compound with related nitrobenzenesulfonamides to highlight the distinct structural features that motivate its specific investigation.

| Compound Name | Structure | Key Features | CAS Number | Reference |

|---|---|---|---|---|

| This compound | An ortho-nitro group with two butyl chains on the sulfonamide nitrogen. | Tertiary sulfonamide, sterically hindered, lipophilic. | Not explicitly found, but related N,N-di(sec-butyl) is 546107-68-0. | sigmaaldrich.com |

| N-butyl-2-nitrobenzenesulfonamide | An ortho-nitro group with one butyl chain and one hydrogen on the nitrogen. | Secondary sulfonamide, contains an acidic N-H proton, can act as a protecting group intermediate. | 89840-64-2 | chemimpex.com |

| 4-Nitrobenzenesulfonamide (B188996) | A para-nitro group with an unsubstituted sulfonamide (NH₂). | Primary sulfonamide, two N-H protons, less sterically hindered aromatic substitution pattern. | 6325-93-5 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-5-11-15(12-6-4-2)21(19,20)14-10-8-7-9-13(14)16(17)18/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFWZYDMYDWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N,n Dibutyl 2 Nitrobenzenesulfonamide

Established Synthetic Routes from 2-Nitrobenzenesulfonyl Precursors

The most conventional and direct method for synthesizing N,N-dibutyl-2-nitrobenzenesulfonamide involves the use of a 2-nitrobenzenesulfonyl precursor, typically the sulfonyl chloride. This electrophilic precursor readily reacts with nucleophilic amines to form the stable sulfonamide linkage.

The cornerstone of this compound synthesis is the reaction between 2-nitrobenzenesulfonyl chloride and dibutylamine (B89481). tcichemicals.comchemicalbook.com In this reaction, the lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This nucleophilic acyl substitution-type reaction results in the displacement of the chloride leaving group and the formation of the N-S bond, yielding the desired sulfonamide and a molecule of hydrochloric acid.

The general reaction is as follows:

To neutralize the hydrochloric acid byproduct, which can protonate the starting amine and halt the reaction, a non-nucleophilic base is typically added. Common choices include tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). acs.org The reaction is generally carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). chemicalbook.comacs.org

A typical procedure involves dissolving dibutylamine in a suitable solvent, followed by the addition of a base. acs.org The solution is then treated with 2-nitrobenzenesulfonyl chloride, often portion-wise or as a solution, while maintaining a controlled temperature, usually at room temperature or below, to manage the exothermic nature of the reaction. acs.org

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time and side products. Several factors can be systematically adjusted to achieve this. Research into the synthesis of similar nitrobenzenesulfonamide hybrids has identified key parameters for optimization. acs.org

Key optimization parameters include:

Choice of Base: The base must be strong enough to scavenge the generated HCl but not so nucleophilic that it competes with the dibutylamine in reacting with the sulfonyl chloride. Hindered bases like DIPEA are often preferred. acs.org

Solvent: The solvent should be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. chemicalbook.com Aprotic solvents like dichloromethane, ethyl acetate, and dimethylformamide are common. chemicalbook.com

Stoichiometry: Using a slight excess of the amine or sulfonyl chloride can drive the reaction to completion, but this must be balanced against the difficulty of removing the excess reagent during purification. A 1.2 equivalent of the sulfonyl chloride is sometimes used. acs.org

Temperature and Reaction Time: While the reaction often proceeds readily at room temperature, cooling can minimize side reactions. acs.org Reaction times are typically short, often completing within a few hours. acs.org

The following interactive table summarizes key reaction conditions that can be optimized for the synthesis.

| Parameter | Options | Rationale for Optimization | Typical Conditions |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate | Solubilizes reactants and is inert under reaction conditions. chemicalbook.comacs.org | Dichloromethane acs.org |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine (B92270) | Neutralizes HCl byproduct to prevent amine protonation and reaction stoppage. acs.org | DIPEA (5.0 equiv) acs.org |

| Temperature | 0 °C to Room Temperature (r.t.) | Controls reaction rate and minimizes potential side reactions. | Room Temperature acs.org |

| Reactant Ratio | 1:1 to 1:1.2 (Amine:Sulfonyl Chloride) | A slight excess of the sulfonyl chloride can ensure complete conversion of the amine. acs.org | 1:1.2 acs.org |

| Reaction Time | 1 - 2 hours | Monitored by TLC or LC-MS to determine the point of maximum conversion. | 1 hour acs.org |

Modern Approaches for this compound Synthesis

While the established routes are robust, modern synthetic chemistry emphasizes the incorporation of principles that enhance efficiency, safety, and environmental compatibility.

The application of green chemistry to the synthesis of this compound is an area of potential development. Key principles that could be applied include:

Safer Solvents: Replacing halogenated solvents like dichloromethane with more environmentally benign alternatives such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even greener solvent-free conditions where feasible.

Atom Economy: The classical amination reaction has good atom economy, but the use of a stoichiometric base generates a salt byproduct. Catalytic methods would improve this aspect.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. rsc.org

Currently, the synthesis of sulfonamides like this compound predominantly relies on stoichiometric reagents. However, the development of catalytic methods for direct amide formation from carboxylic acids and amines using boronic acid catalysts points towards future possibilities for sulfonamide synthesis. rsc.org A hypothetical catalytic cycle for sulfonamide formation might involve a catalyst that activates the sulfonic acid or a derivative, facilitating the reaction with the amine and regenerating the catalyst, thus avoiding stoichiometric waste. While specific catalysts for the direct synthesis of this compound from 2-nitrobenzenesulfonic acid and dibutylamine are not widely documented, this represents a significant area for future research.

Preparation of this compound via Protecting Group Strategies (e.g., Ns-strategy)

An alternative and highly versatile route to N,N-disubstituted sulfonamides, including this compound, is the "Ns-strategy," pioneered by Fukuyama and coworkers. tcichemicals.comrsc.org This method is particularly useful for constructing secondary and tertiary amines and leverages the 2-nitrobenzenesulfonyl (nosyl or Ns) group as both a protecting and an activating moiety. rsc.orgchem-station.com

The synthesis of this compound via this strategy would proceed in two steps from a primary amine:

Nosylation of Butylamine (B146782): First, a primary amine, butylamine, is reacted with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base to form the N-monosubstituted sulfonamide, N-butyl-2-nitrobenzenesulfonamide. tcichemicals.com

Alkylation of the N-Nosyl Amide: The resulting N-butyl-2-nitrobenzenesulfonamide has a uniquely acidic N-H bond due to the electron-withdrawing nature of the nosyl group. chem-station.comnih.gov This acidity allows for easy deprotonation with a mild base (e.g., K₂CO₃) to form the corresponding anion, which is a potent nucleophile. This anion is then alkylated with an alkyl halide, such as butyl bromide, to yield the final N,N-disubstituted product, this compound. tcichemicals.comrsc.org

This strategy's power lies in the fact that the Ns-amide is stable enough for subsequent reactions but can be readily cleaved under mild conditions using a thiol nucleophile (like thiophenol) if further synthesis is required. tcichemicals.comchem-station.com For the purpose of preparing this compound as the final product, this two-step method provides a controlled and high-yielding alternative to the direct sulfonylation of the less-reactive secondary amine, dibutylamine.

Scale-Up Considerations and Industrial Synthesis Relevance

The industrial-scale synthesis of this compound is primarily influenced by the availability and cost of starting materials, the efficiency and safety of the synthetic route, and the ease of purification. While specific process details for the large-scale production of this exact molecule are not extensively published, a comprehensive analysis can be built upon the established industrial synthesis of its key precursors and analogous sulfonamides. The most probable and economically viable route for industrial production involves the reaction of 2-nitrobenzenesulfonyl chloride with dibutylamine.

The key starting materials for this synthesis are 2-nitrobenzenesulfonyl chloride and dibutylamine. Both of these precursors are commercially available, and their industrial production methods are well-established, which is a critical factor for the feasibility of large-scale synthesis of the final product.

Industrial Production of Precursors:

The synthesis of 2-nitrobenzenesulfonyl chloride on an industrial scale is typically achieved through the chlorination of 2,2'-dinitrodiphenyl disulfide. This process can yield the desired product in high purity. For instance, a method involving chlorination in formic acid at 40°C for 3 hours has been reported to produce 2-nitrobenzenesulfonyl chloride with a yield of 97.5% and a purity of 98.8% (HPLC). chemicalbook.com The crude product can be purified by recrystallization from a solvent like toluene. chemicalbook.com

Dibutylamine is manufactured on a large scale primarily through two methods. The first involves the reaction of butanol with ammonia (B1221849) at high temperatures (300-500°C) and pressure over a silica (B1680970) or alumina (B75360) catalyst. chemicalbook.com The second method utilizes the reaction of butanol with ammonia and hydrogen over a dehydrogenation catalyst. chemicalbook.com Both processes result in a mixture of amines that are then separated by continuous distillation and extraction. chemicalbook.com A reported method for the recovery of dibutylamine from a reaction mixture by treatment with ammonia gas in dichlorobenzene at 20°C showed a yield of 97%. chemicalbook.com The global market for dibutylamine is substantial, with applications in various industries, including pharmaceuticals and agrochemicals, ensuring its ready availability for further synthesis. researchandmarkets.com

Industrial Synthesis of this compound:

The reaction of 2-nitrobenzenesulfonyl chloride with dibutylamine is the most direct and likely method for the industrial synthesis of this compound. This is a standard procedure for the formation of sulfonamides. In a typical industrial setting, this reaction would be carried out in a suitable solvent, likely an inert organic solvent in which the reactants are soluble. The reaction is generally exothermic and would require careful temperature control in a large-scale reactor.

A patent for a related compound, N-isobutyl-N-(2-hydroxyl-3-amino-4-phenyl butyl)-p-nitrobenzenesulfonamide, describes a process that can be considered analogous. In this patented method, the reaction is carried out in a secondary or tertiary alcohol as the solvent at a temperature of 60-65°C. google.com The use of an acid scavenger, such as a tertiary amine like triethylamine, is common to neutralize the hydrochloric acid formed during the reaction. google.com After the reaction is complete, the product is often isolated by crystallization, which can be induced by cooling the reaction mixture and/or adding water to precipitate the product. google.com The crystallized product is then collected by filtration and washed, for example, with a mixture of isopropanol (B130326) and water, before being dried under vacuum. google.com This method has been reported to achieve high yields (over 90%) and very high purity (over 99.8% by HPLC). google.com

The table below outlines a hypothetical, yet plausible, set of parameters for the industrial-scale synthesis of this compound, based on the synthesis of analogous compounds.

| Parameter | Value/Condition | Rationale/Reference |

| Reactants | 2-Nitrobenzenesulfonyl chloride, Dibutylamine | Standard and direct route to the target sulfonamide. |

| Solvent | Isopropanol or other secondary/tertiary alcohols | Provides good solubility for reactants and facilitates product crystallization. google.com |

| Acid Scavenger | Triethylamine or other tertiary amine | Neutralizes HCl byproduct, driving the reaction to completion. google.com |

| Reaction Temperature | 50-70°C | Elevated temperature to ensure a reasonable reaction rate without significant side reactions. google.com |

| Reaction Time | 1-4 hours | Typical duration for sulfonamide formation under these conditions. |

| Product Isolation | Crystallization by cooling and addition of water | A common and effective method for isolating solid products from the reaction mixture. google.com |

| Purification | Washing with an alcohol/water mixture | Removes water-soluble byproducts and unreacted starting materials. google.com |

| Drying | Vacuum drying | Efficiently removes residual solvents to yield a dry, stable product. google.com |

| Expected Yield | >90% | Based on yields reported for similar industrial sulfonamide syntheses. google.com |

| Expected Purity | >98% | Achievable with optimized crystallization and washing steps. google.com |

Scale-Up Challenges and Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial plant presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: The reaction between the sulfonyl chloride and the amine is exothermic. On a large scale, efficient heat removal is crucial to prevent temperature runaways, which could lead to side reactions, product degradation, and unsafe operating conditions. The choice of reactor (e.g., a jacketed glass-lined or stainless steel reactor with good agitation) and the control of the addition rate of the reactants are critical.

Solvent Selection and Recovery: The choice of solvent is important not only for the reaction itself but also for downstream processing. An ideal solvent would provide good solubility for the reactants, allow for easy product crystallization, and be readily recoverable for reuse to minimize cost and environmental impact.

Process Safety: The handling of corrosive materials like 2-nitrobenzenesulfonyl chloride and flammable solvents requires robust safety protocols and equipment. A thorough process hazard analysis (PHA) would be necessary to identify and mitigate potential risks.

Waste Management: The process will generate waste streams, including the hydrochloride salt of the acid scavenger and solvent losses. An environmentally responsible industrial process must include provisions for the treatment and disposal of these waste streams in compliance with regulations.

The industrial relevance of this compound is likely tied to its potential use as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or specialty chemicals. The presence of the nitro group allows for further chemical transformations, such as reduction to an amino group, which can then be used to build more complex structures. The dibutyl groups can influence the solubility and other physical properties of the final products. Therefore, a robust and scalable synthesis for this compound is a key enabling factor for its application in various fields.

Elucidation of Chemical Reactivity and Transformation Mechanisms of N,n Dibutyl 2 Nitrobenzenesulfonamide

Reactivity of the Sulfonamide Moiety

The N,N-disubstituted 2-nitrobenzenesulfonamide (B48108) group, often referred to as a "nosyl" group, is a cornerstone of modern synthetic strategies, particularly in amine chemistry. Its reactivity is defined by its role as a robust protecting group that can be cleaved under specific, mild conditions, and as an activating group that facilitates transformations at the nitrogen atom.

Deprotection and Cleavage Reactions (e.g., Fukuyama conditions)

The cleavage of the 2-nitrobenzenesulfonyl (Ns) group from a secondary amine is a critical transformation, famously optimized by Fukuyama. This deprotection is a key advantage over other sulfonyl protecting groups, like the tosyl group, which requires harsh cleavage conditions. chem-station.com The standard method involves the treatment of the N-nosylated amine with a thiol and a base in a solvent like acetonitrile (B52724) or DMF. chem-station.comresearchgate.net

The reaction mechanism proceeds through a nucleophilic aromatic substitution, where a thiolate anion attacks the aromatic ring to form a Meisenheimer complex. chem-station.comrsc.orgtcichemicals.com This intermediate then collapses, eliminating the sulfonamide and liberating the free secondary amine. chem-station.comrsc.org

A variety of thiols have been successfully employed for this deprotection. While thiophenol is commonly used, research has focused on developing odorless or less odorous thiols to improve laboratory practice. tandfonline.comtandfonline.comlookchem.com Studies have shown that reagents like n-dodecanethiol and p-mercaptobenzoic acid are effective for cleaving the nosyl group under relatively mild conditions. tandfonline.comtandfonline.com

Table 1: Selected Reagents and Conditions for the Deprotection of 2-Nitrobenzenesulfonamides

| Thiol Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Thiophenol | Potassium Hydroxide | Acetonitrile | 50 | 0.67 | 89-91 | chem-station.com |

| Thiophenol | Cesium Carbonate | DMF | Room Temp | - | High | researchgate.net |

| n-Dodecanethiol | Lithium Hydroxide | DMF | Room Temp | 12 | ~85 | tandfonline.com |

| p-tert-Butylbenzenethiol | Potassium Carbonate | DMF | 60 | 12 | ~89 | tandfonline.com |

| p-Mercaptobenzoic acid | Potassium Carbonate | DMF | 40 | 12 | ~93 | tandfonline.comtandfonline.com |

This table is illustrative and specific outcomes depend on the full substrate structure.

Nucleophilic and Electrophilic Transformations at the Nitrogen Center

The sulfonamide nitrogen in a 2-nitrobenzenesulfonamide is central to its utility in synthesis. The powerful electron-withdrawing nature of the 2-nitrobenzenesulfonyl group renders the protons on an adjacent nitrogen atom acidic. This acidity allows the nitrogen of a primary amine-derived nosylamide to be easily deprotonated by a weak base, turning it into a potent nucleophile. chem-station.com This enhanced nucleophilicity facilitates smooth N-alkylation under either conventional methods with alkyl halides or through Mitsunobu reaction conditions, providing a general route to secondary amines. researchgate.netrsc.orgresearchgate.net This process is a key part of the Fukuyama amine synthesis. chem-station.com

While the primary reactivity involves making the nitrogen nucleophilic, related structures can serve as electrophilic nitrogen sources. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an effective electrophilic nitrogen source for the direct diamination of α,β-unsaturated ketones without metal catalysts. nih.gov Furthermore, novel nucleophilic substitution reactions at the sulfonamide nitrogen itself have been developed, where phosphide (B1233454) anions can displace the sulfonyl group, transforming arylsulfonamides into phosphamides or other protected amines. nih.gov

Role as a Leaving Group or Activating Group in Complex Syntheses

The 2-nitrobenzenesulfonyl (nosyl) group is widely regarded as both a protecting and an activating group. rsc.orgtcichemicals.comresearchgate.netresearchgate.net It "activates" a primary amine for facile conversion into a secondary amine by making the N-H proton acidic enough for easy removal and subsequent alkylation. chem-station.comrsc.org This activation is a cornerstone of the "Ns-strategy" for the versatile synthesis of various amine-containing structures, including polyamines. rsc.orgresearchgate.net

In the context of deprotection, the entire 2-nitrobenzenesulfonyl moiety functions as an excellent leaving group upon nucleophilic attack by a thiol. chem-station.com This characteristic is exploited in numerous complex syntheses. For example, nosyl-activated aziridines are highly reactive electrophiles that undergo ring-opening with various nucleophiles, where the nosyl group facilitates the reaction without itself being attacked. researchgate.net The selective cleavability of the nosyl group, especially in the presence of other protecting groups, further enhances its utility in the multi-step synthesis of complex molecules like natural polyamine toxins. researchgate.netresearchgate.net

Reactions of the Nitro Group on the Aromatic Ring

The nitro group on the benzene (B151609) ring of N,N-dibutyl-2-nitrobenzenesulfonamide introduces a distinct set of reactive possibilities, primarily involving its reduction or its influence on aromatic substitution reactions.

Reductive Transformations and Product Diversification

The aromatic nitro group is readily susceptible to reduction, a transformation that can be achieved with high chemoselectivity using a wide array of reagents. This reaction is fundamental in organic synthesis for converting electron-withdrawing nitro groups into electron-donating amino groups, dramatically altering the electronic properties of the molecule. nih.gov The full reduction of the nitro group to a primary amine (an aniline (B41778) derivative) is the most common transformation. wikipedia.org

Various methods exist for this reduction, including:

Catalytic Hydrogenation: Using catalysts like Raney Nickel, Palladium-on-carbon (Pd/C), or Platinum(IV) oxide under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals like iron, tin, or zinc in an acidic medium. wikipedia.orggoogle.com

Other Reagents: More modern methods employ reagents such as sodium hydrosulfite, samarium diiodide, or trichlorosilane (B8805176) in the presence of an organic base. wikipedia.orggoogle.com

The reduction can sometimes be controlled to yield intermediate products. For example, reduction with zinc dust and ammonium (B1175870) chloride can lead to the corresponding hydroxylamine. wikipedia.org

Table 2: Common Methods for the Reduction of Aromatic Nitro Compounds

| Reagent(s) | Product(s) | Notes | Reference(s) |

|---|---|---|---|

| H₂, Pd/C or Raney Ni | Amine | A common and clean industrial method. | wikipedia.org |

| Fe, HCl or Acetic Acid | Amine | The classic Béchamp reduction. google.com | wikipedia.org |

| SnCl₂ | Amine | A standard laboratory method. | wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine | Allows for partial reduction. | wikipedia.org |

| Na₂S₂O₄ | Amine | Useful for selective reductions. | wikipedia.org |

| HSiCl₃, Organic Base | Amine | High chemoselectivity, tolerates other reducible groups. | google.com |

Aromatic Substitution and Functionalization Reactions

The electronic properties of the substituents on the aromatic ring of this compound govern its reactivity towards further functionalization. Both the nitro group and the sulfonamide group are powerful electron-withdrawing groups. youtube.commasterorganicchemistry.com In electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), these groups deactivate the ring, making it significantly less reactive than benzene. masterorganicchemistry.com

This deactivation occurs because the groups withdraw electron density from the pi-system, destabilizing the positively charged intermediate (the benzenonium ion) formed during the reaction. msu.edu Both the nitro and sulfonyl groups are meta-directors, meaning they will direct any incoming electrophile to the positions meta to themselves. youtube.com Therefore, further electrophilic substitution on this compound would be challenging and would be expected to occur at the C4 or C6 positions.

Conversely, the strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution (SNAr). researchgate.net This reaction pathway allows for the displacement of a suitable leaving group on the ring by a strong nucleophile. The deprotection of the nosyl group itself via thiolate attack is a prime example of an SNAr reaction. chem-station.com

Reactivity and Functionalization of the Dibutyl Chains

The saturated n-butyl chains attached to the sulfonamide nitrogen are generally considered unactivated and chemically robust. However, modern synthetic methods, particularly those employing photocatalysis, enable the selective functionalization of such seemingly inert C(sp³)–H bonds.

Research into the reactivity of N-alkylsulfonamides has demonstrated that remote C–H bonds can be selectively functionalized through processes involving hydrogen atom transfer (HAT). nih.gov In a typical photocatalytic system, an excited-state photocatalyst can initiate a reaction cascade. For a molecule like this compound, a plausible pathway involves the formation of a nitrogen-centered radical on the sulfonamide. This highly reactive intermediate can then undergo an intramolecular 1,5-HAT, where a hydrogen atom is abstracted from the δ-carbon (the fourth carbon) of one of the butyl chains. This process is sterically and electronically favored, leading to the formation of a more stable secondary alkyl radical at a defined position.

This newly formed carbon-centered radical serves as a versatile synthetic handle, which can be trapped by a variety of radical acceptors to install new functional groups. Studies on similar N-alkylsulfonamides show that this strategy allows for the introduction of heteroarenes and other functionalities. nih.gov The elongation of the alkyl chain in related systems has been shown to favor the 1,5-HAT process over other possibilities like 1,6-HAT. nih.gov

Table 1: Regioselectivity of Hydrogen Atom Transfer (HAT) in N-Alkylsulfonamides This table, based on data from analogous systems, illustrates the general principles of regioselectivity in the functionalization of N-alkylsulfonamides via HAT.

| N-Alkyl Group | HAT Pathway | Position of Functionalization | Regioisomeric Ratio |

| n-Propyl | 1,5-HAT | γ-carbon | Major Product |

| n-Butyl | 1,5-HAT | δ-carbon | >95:5 (δ:γ) |

| n-Pentyl | 1,5-HAT | δ-carbon | Major Product |

| n-Pentyl | 1,6-HAT | ε-carbon | Minor Product |

Data is illustrative and based on findings for related N-alkyl-4-methoxybenzenesulfonamides. nih.gov

This approach highlights a powerful strategy for modifying the dibutyl chains of this compound, transforming them from passive solubilizing groups into active sites for molecular elaboration.

Mechanistic Studies of Key Transformations, Including Transition State Analysis

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes. Key transformations include photo-induced rearrangements, radical-mediated functionalizations, and cyclizations. Mechanistic studies often involve a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, trapping of intermediates) and computational chemistry.

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), provides profound insight into reaction pathways. For transformations involving the sulfonamide group, such as nucleophilic substitution or cyclization, a computational analysis would model the geometry and energy of the transition state structure. researchgate.netnih.gov This allows for the calculation of the activation energy barrier (ΔG‡), which determines the reaction rate. By comparing the energy barriers of competing pathways, chemists can predict the major product of a reaction under given conditions. For instance, in a potential intramolecular cyclization, DFT could be used to model the transition state of the ring-closing step, clarifying the stereochemical and regiochemical outcome. researchgate.net While specific transition state analyses for this compound are not prominently published, the principles derived from studies on related sulfonamides and sulfa-Michael reactions are directly applicable. researchgate.netresearchgate.net

The 2-nitrobenzyl moiety is a well-established photolabile protecting group, and its chemistry is relevant to this compound. researchgate.net Upon irradiation with UV light, 2-nitrobenzyl compounds undergo a characteristic intramolecular rearrangement. rsc.org The reaction is initiated by the photo-excitation of the nitro group to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic position (in this case, from the aromatic ring or solvent) to form an aci-nitro intermediate. This intermediate subsequently rearranges to yield an o-nitroso species. researchgate.netrsc.org This photochemical reactivity is a key feature conferred by the ortho-nitro group.

Radical mechanisms are central to the functionalization of the molecule's dibutyl chains. As described in Section 3.3, a photocatalytic cycle can generate a nitrogen-centered amidyl radical from the sulfonamide. rsc.orgnih.gov The key mechanistic steps are outlined below:

Initiation : A photocatalyst, upon absorbing light, reaches an excited state. It can then engage in a single-electron transfer (SET) with the sulfonamide or another species to initiate the radical cascade. Alternatively, homolysis of a weak bond can generate initial radicals. nih.gov

Propagation : The crucial propagation step involves an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). The initially formed nitrogen-centered radical abstracts a hydrogen atom from the δ-carbon of a butyl chain, creating a more stable secondary carbon radical. nih.gov This new radical can then react with a trapping agent (e.g., an electron-deficient olefin or heteroarene), generating a new product and another radical species that continues the chain reaction.

Termination : The reaction ceases when two radical species combine or are quenched by other means.

Table 2: General Mechanism for Radical Functionalization of a Butyl Chain

| Step | Description |

| Initiation | Sulfonamide (or precursor) + hν / Photocatalyst → N-centered radical |

| Propagation I | Intramolecular 1,5-HAT : N-radical abstracts H from δ-carbon of the butyl chain → δ-carbon radical |

| Propagation II | Trapping : δ-carbon radical + Radical Acceptor → Functionalized product radical |

| Termination | Radical + Radical → Non-radical product |

This radical-mediated pathway provides a predictable method for derivatizing the otherwise inert alkyl portions of the molecule.

The ortho-positioning of the nitro and sulfonamide groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. The most common strategy involves the chemical reduction of the nitro group to an amino group (–NH₂). This transformation creates a potent intramolecular nucleophile in close proximity to the electrophilic sulfonyl center.

The resulting 2-aminobenzenesulfonamide (B1663422) derivative can undergo spontaneous or induced intramolecular cyclization. Nucleophilic attack of the newly formed aniline nitrogen onto the sulfur atom of the sulfonamide, with subsequent elimination of one of the butylamine (B146782) moieties, would lead to the formation of a benzisothiazole dioxide derivative, a type of fused heterocyclic system known as a sultam. Free radical cyclization reactions involving sulfonyl-substituted aromatic amides are also known to produce quinolinones and indolinones. researchgate.net

Furthermore, derivatives of the parent compound can be used directly in cyclization reactions. For example, N,N-dichloro-2-nitrobenzenesulfonamide has been shown to react with α,β-unsaturated ketones in a metal-free diamination reaction. nih.gov This transformation proceeds through a proposed [2+3] cyclization mechanism to yield substituted imidazoline (B1206853) products, which are five-membered fused heterocycles. nih.gov

Table 3: Potential Cyclization Pathways for 2-Nitrobenzenesulfonamide Derivatives

| Starting Material Derivative | Key Transformation | Fused Heterocyclic Product |

| This compound | 1. Reduction of NO₂ to NH₂2. Intramolecular nucleophilic attack on sulfur | Benzo-fused sultam (e.g., N-butyl-1,2-benzisothiazole-1,1-dioxide) |

| N,N-dichloro-2-nitrobenzenesulfonamide | Reaction with enones via [2+3] cycloaddition and N-chlorination | Dichloromethyl imidazoline derivatives |

| 2-nitrobenzenesulfonamide with functionalized alkyl chain | 1. Reduction of NO₂ to NH₂2. Intramolecular attack on the functionalized alkyl side chain | Various N-fused bicyclic systems |

These cyclization strategies demonstrate the utility of the this compound scaffold in constructing complex molecular architectures that are of interest in medicinal chemistry and materials science. nih.govnih.gov

Design and Synthesis of Derivatives and Analogues of N,n Dibutyl 2 Nitrobenzenesulfonamide

Structural Modification Strategies for N,N-dibutyl-2-nitrobenzenesulfonamide Analogues

The chemical architecture of this compound offers multiple avenues for structural modification to generate a library of analogues with diverse properties. These modifications are typically focused on two key regions of the molecule: the N,N-dibutylamino group of the sulfonamide moiety and the substituted aromatic core.

The dibutylamino group attached to the sulfonyl center is a prime target for modification. Varying the nature of the alkyl or aryl substituents on the nitrogen atom can significantly influence the steric and electronic environment around the sulfonamide linkage. Strategies often involve the substitution of the n-butyl groups with a range of other functionalities.

Key Alterations Include:

Alkyl Chain Homologation and Isomerization: Replacing the n-butyl groups with shorter (e.g., methyl, ethyl) or longer (e.g., pentyl, hexyl) alkyl chains can modulate the lipophilicity and steric bulk of the molecule. Introducing branched isomers (e.g., isobutyl, sec-butyl, tert-butyl) can impart more significant steric hindrance, which can affect the molecule's conformational preferences and intermolecular interactions.

Introduction of Cyclic and Aromatic Groups: Substitution with cyclic alkyl (e.g., cyclohexyl) or aromatic (e.g., phenyl, substituted phenyl) groups can introduce rigidity and potential for pi-stacking interactions, respectively. For instance, the synthesis of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide demonstrates the incorporation of an aromatic substituent on the sulfonamide nitrogen. mdpi.com

Incorporation of Functional Groups: Introducing functional groups into the alkyl chains, such as hydroxyl, amino, or ester moieties, can provide handles for further chemical transformations or modulate the compound's polarity and solubility.

These modifications are typically achieved by reacting 2-nitrobenzenesulfonyl chloride with the corresponding primary or secondary amine.

| Original Substituent | Modified Substituent Example | Potential Impact |

| n-Butyl | Isobutyl | Increased steric hindrance |

| n-Butyl | Phenyl | Introduction of aromaticity, potential for pi-stacking |

| n-Butyl | 2-Hydroxyethyl | Increased polarity, potential for hydrogen bonding |

The 2-nitrobenzene ring is the electronic core of the molecule, and its modification can profoundly impact the reactivity of the sulfonamide. The position and nature of the electron-withdrawing nitro group, as well as the introduction of other substituents on the aromatic ring, are key areas of exploration.

Common Modification Strategies:

Introduction of Additional Substituents: The incorporation of other functional groups on the benzene (B151609) ring, such as halogens, alkyl, alkoxy, or cyano groups, can fine-tune the electronic properties of the aromatic system. These substituents can be introduced either on the starting benzenesulfonyl chloride or through subsequent aromatic substitution reactions.

Ring System Variation: Replacing the benzene ring with other aromatic or heteroaromatic systems (e.g., naphthalene, thiophene) can lead to analogues with significantly different electronic and steric profiles.

| Original Core | Modified Core Example | Potential Impact |

| 2-Nitrobenzene | 4-Nitrobenzene | Altered electronic effect on the sulfonyl group |

| 2-Nitrobenzene | 2,4-Dinitrobenzene | Increased electron deficiency of the aromatic ring |

| 2-Nitrobenzene | 2-Nitro-4-chlorobenzene | Modified electronic properties and potential for further functionalization |

Synthetic Pathways to Complex Architectures Incorporating the this compound Scaffold

The this compound scaffold can serve as a versatile building block for the synthesis of more complex molecular architectures. The inherent reactivity of the nitro group and the potential for functionalization of the aromatic ring and sulfonamide substituents provide multiple handles for elaboration.

A common synthetic approach involves the initial preparation of the core sulfonamide followed by further transformations. The synthesis typically begins with the reaction of 2-nitrobenzenesulfonyl chloride with dibutylamine (B89481) in the presence of a base.

Example of a General Synthetic Pathway:

Sulfonamide Formation: 2-Nitrobenzenesulfonyl chloride is reacted with dibutylamine in a suitable solvent, often in the presence of a base like triethylamine (B128534) or sodium carbonate, to yield this compound.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a key intermediate for further derivatization.

Derivatization of the Amino Group: The resulting 2-amino-N,N-dibutylbenzenesulfonamide can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with other sulfonyl chlorides to introduce a second sulfonamide group.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH).

These synthetic strategies allow for the incorporation of the this compound scaffold into larger and more complex molecules, including those with potential applications in materials science and medicinal chemistry.

Structure-Reactivity and Structure-Selectivity Relationships in this compound Systems

The relationship between the molecular structure of this compound and its analogues and their chemical reactivity and selectivity is a critical area of study. The electronic and steric properties of the molecule, as dictated by its substituents, govern its behavior in chemical reactions.

Key Relationships:

Influence of Sulfonamide Substituents: The steric bulk of the N-alkyl groups can influence the rate of reactions at adjacent positions on the aromatic ring by sterically hindering the approach of reagents. Electronically, the nature of these groups can have a modest effect on the electron density of the sulfonyl group.

Role of the Nitro Group: The strongly electron-withdrawing nitro group at the ortho position significantly decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. The position of the nitro group is crucial; for instance, a para-nitro substituent would exert a different electronic influence on the sulfonyl group compared to an ortho-nitro group.

Impact of Additional Ring Substituents: The presence of other electron-donating or electron-withdrawing groups on the nitrobenzene (B124822) ring can further modulate its reactivity. Electron-donating groups would tend to decrease the reactivity towards nucleophiles, while additional electron-withdrawing groups would enhance it.

Advanced Applications of N,n Dibutyl 2 Nitrobenzenesulfonamide in Chemical Sciences

Utilization as a Reagent in Organic Synthesis

The unique electronic properties conferred by the ortho-nitrobenzenesulfonyl (Ns) group make N,N-dibutyl-2-nitrobenzenesulfonamide and related structures valuable reagents for constructing complex organic molecules. These sulfonamides serve as both protecting and activating groups, facilitating the formation of new chemical bonds under mild conditions. rsc.org

Vicinal diamines are crucial structural motifs in many biologically active molecules and chiral ligands. The direct diamination of alkenes represents an efficient route to their synthesis. In this context, derivatives of 2-nitrobenzenesulfonamide (B48108) have been developed as effective electrophilic nitrogen sources. For instance, N,N-dichloro-2-nitrobenzenesulfonamide (2-NsNCl₂) has been successfully used for the direct, metal-free diamination of α,β-unsaturated ketones. nih.gov This reaction proceeds conveniently without the need for an inert atmosphere and yields imidazoline (B1206853) products. nih.gov

The 2-nitrobenzenesulfonyl (2-Ns) group plays a critical role in this transformation. After the diamination reaction, the Ns group can be readily removed from the product under gentle conditions, such as those developed in the Fukuyama amine synthesis, to liberate the free amine. nih.gov The reaction mechanism is proposed to involve a [2+3] cyclization and N-chlorination pathway. nih.gov

Table 1: Metal-Free Diamination of Enones Using a 2-Nitrobenzenesulfonamide Reagent This table illustrates the scope of the diamination reaction using N,N-dichloro-2-nitrobenzenesulfonamide as the nitrogen source, a close analog of the title compound.

| Substrate (Enone) | Reagent | Conditions | Product |

| Chalcone | N,N-dichloro-2-nitrobenzenesulfonamide | Molecular Sieves (4 Å), CH₂Cl₂ | Dichloromethyl imidazoline derivative |

| 4-Methylchalcone | N,N-dichloro-2-nitrobenzenesulfonamide | Molecular Sieves (4 Å), CH₂Cl₂ | Dichloromethyl imidazoline derivative |

| 4-Chlorochalcone | N,N-dichloro-2-nitrobenzenesulfonamide | Molecular Sieves (4 Å), CH₂Cl₂ | Dichloromethyl imidazoline derivative |

| α,β-Unsaturated Ketone | N,N-dichloro-2-nitrobenzenesulfonamide | Molecular Sieves (4 Å), CH₂Cl₂ | Imidazoline product |

Data derived from research on N,N-dichloro-2-nitrobenzenesulfonamide, which demonstrates the utility of the 2-Ns group central to the title compound. nih.gov

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to organic synthesis. Nitrobenzenesulfonamides are pivotal in strategies for creating these bonds.

C-N Bond Formation: A highly versatile method for synthesizing secondary amines from primary amines is the Fukuyama amine synthesis, which utilizes 2-nitrobenzenesulfonamides as key intermediates. rsc.orgchem-station.comorgsyn.org In this process, a primary amine is first reacted with 2-nitrobenzenesulfonyl chloride to form a stable N-monosubstituted sulfonamide. orgsyn.org Due to the acidic nature of the N-H bond, this intermediate can be easily alkylated under either conventional basic conditions or milder Mitsunobu conditions to give an N,N-disubstituted sulfonamide, such as this compound. rsc.orgresearchgate.net

The most significant advantage of using the 2-nitrobenzenesulfonyl group is its facile removal. The Ns-protected amine can be deprotected by treatment with a thiol and a base. chem-station.comorgsyn.org This step proceeds through a Meisenheimer complex, cleanly releasing the desired secondary amine in high yield. rsc.org This methodology avoids the over-alkylation often encountered in other methods and proceeds under mild conditions, making it suitable for complex molecule synthesis. rsc.orgorgsyn.org

Table 2: Key Steps of the Fukuyama Amine Synthesis

| Step | Description | General Reactants | Product |

| 1. Protection | A primary amine is protected with 2-nitrobenzenesulfonyl chloride. | R-NH₂, 2-nitrobenzenesulfonyl chloride, Base | R-NH-Ns |

| 2. Alkylation | The Ns-amide is alkylated with an alkyl halide or via Mitsunobu reaction with an alcohol. | R-NH-Ns, R'-X, Base or R'-OH, DEAD, PPh₃ | R-N(R')-Ns |

| 3. Deprotection | The Ns group is removed using a thiol and base to yield the secondary amine. | R-N(R')-Ns, Thiophenol, K₂CO₃ | R-NH-R' |

This table outlines the general sequence where a compound like this compound would be the key intermediate formed in Step 2.

C-C Bond Formation: The nitro group present in this compound also offers opportunities for C-C bond formation. Nitro compounds have long been used as intermediates in organic synthesis, for instance, in the Henry reaction (nitroaldol reaction) and the Michael addition to nitroalkenes. nih.gov The nitroaryl moiety of the molecule can potentially participate in various transformations characteristic of nitroaromatic compounds, expanding its synthetic utility beyond C-N bond formation.

Role in Catalysis as a Ligand or Catalyst Component (if applicable)

While nitrogen-containing compounds, such as those with pyridine (B92270) or salen structures, are widely used as ligands in asymmetric catalysis, the direct application of this compound as a ligand or catalyst component is not prominently documented in scientific literature. cmu.edu The sulfonamide group itself is not typically employed as a primary coordinating group in catalyst design. However, related compounds like 2-pyridinesulfonamides have been explored as nitrenoid sources in catalytic reactions. mdpi.com Therefore, while the compound is a substrate in many catalytic processes (e.g., cross-coupling reactions to form C-N bonds), its role as a ligand or a direct component of a catalyst is not an established application.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of N,n Dibutyl 2 Nitrobenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 2-nitrophenyl group will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitro and sulfonamide groups. Based on data for nitrobenzene (B124822), the ortho and para protons are the most deshielded. ijpsr.com For N,N-dibutyl-2-nitrobenzenesulfonamide, the aromatic protons are expected to exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The butyl group protons will appear in the upfield aliphatic region. The protons on the α-carbon (adjacent to the nitrogen) will be the most deshielded of the butyl chain, likely appearing as a triplet. The subsequent methylene (B1212753) groups will show progressively more shielded signals, culminating in the terminal methyl group, which will appear as the most upfield triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of each carbon atom. For this compound, the aromatic carbons will resonate in the downfield region (typically 120-150 ppm). The carbon bearing the nitro group (C-2) and the carbon attached to the sulfur atom (C-1) will be significantly deshielded. researchgate.net The remaining aromatic carbons will have distinct chemical shifts influenced by the positions of the substituents. ijpsr.com The four carbons of the butyl groups will appear in the upfield region, with the α-carbon being the most deshielded.

A comparative analysis with related sulfonamides, such as N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide and various N-arylsulfonamides, supports these predicted chemical shift ranges. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.5 - 8.3 (m) | - |

| -CH₂-N (α) | 3.2 - 3.5 (t) | 48 - 52 |

| -CH₂- (β) | 1.5 - 1.8 (m) | 30 - 34 |

| -CH₂- (γ) | 1.2 - 1.5 (m) | 19 - 23 |

| -CH₃ (δ) | 0.8 - 1.0 (t) | 13 - 15 |

| Aromatic C-S | - | 135 - 140 |

| Aromatic C-NO₂ | - | 147 - 152 |

| Other Aromatic C | - | 123 - 135 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. m = multiplet, t = triplet.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₁₄H₂₂N₂O₄S), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula by providing a highly accurate mass measurement.

The fragmentation of aromatic sulfonamides under mass spectrometric conditions often involves characteristic pathways. A common fragmentation is the cleavage of the S-N bond and the Ar-S bond. wu.ac.thoup.com For this compound, key fragmentation pathways in positive-ion mode would likely include:

Loss of a butyl radical (•C₄H₉).

Cleavage of the S-N bond to generate a dibutylaminium ion or a 2-nitrobenzenesulfonyl cation.

A notable fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂). wu.ac.th

Fragmentation of the nitro group, such as the loss of NO₂ or NO.

Analysis of related compounds like N-butylbenzenesulfonamide reveals characteristic fragments that can be extrapolated to the target molecule. mdpi.com

Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]+ | Molecular ion |

| [M - C₄H₉]+ | Loss of a butyl radical |

| [M - SO₂]+ | Loss of sulfur dioxide |

| [C₈H₁₈N]+ | Dibutylaminium ion |

| [C₆H₄NO₂S]+ | 2-nitrobenzenesulfonyl fragment |

Note: These are predicted fragments. The relative intensities would depend on the ionization technique and conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes may be more prominent in one spectrum than the other.

For this compound, the key functional groups that will give rise to characteristic vibrational bands are the nitro group (NO₂), the sulfonamide group (SO₂N), the aromatic ring (C=C), and the aliphatic C-H bonds of the butyl groups.

A detailed study on 2-, 3-, and 4-nitrobenzenesulfonamide (B188996) provides a solid basis for assigning the vibrational modes associated with the nitrobenzenesulfonamide core. nih.gov

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric stretching | ~1520-1560 | IR, Raman |

| Nitro (NO₂) | Symmetric stretching | ~1345-1385 | IR, Raman |

| Sulfonamide (SO₂) | Asymmetric stretching | ~1330-1370 | IR, Raman |

| Sulfonamide (SO₂) | Symmetric stretching | ~1150-1180 | IR, Raman |

| Aromatic C=C | Stretching | ~1450-1600 | IR, Raman |

| Aliphatic C-H | Stretching | ~2850-2960 | IR, Raman |

| Aromatic C-H | Stretching | ~3000-3100 | IR, Raman |

The IR spectrum is expected to show strong absorptions for the polar SO₂ and NO₂ stretching vibrations. Raman spectroscopy will be particularly useful for observing the symmetric vibrations and the aromatic ring modes. helixchrom.com

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures, such as N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, offers valuable insights into the likely solid-state conformation. nanobioletters.com In these structures, the geometry around the sulfur atom is typically tetrahedral. The orientation of the 2-nitro group relative to the sulfonamide moiety is a key conformational feature. The two phenyl rings in related N-arylsulfonamides are often twisted with respect to each other. nanobioletters.com

A crystallographic study of this compound would definitively establish the torsion angles between the aromatic ring and the S-N bond, as well as the conformation of the two butyl chains. It would also reveal the nature of any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for sulfonamides.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of sulfonamides. ijpsr.comwu.ac.thnanobioletters.comwu.ac.th A typical setup would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nanobioletters.com This technique can be used to separate this compound from starting materials, by-products, and other impurities, allowing for a quantitative assessment of its purity. The retention time of the compound would be specific to the exact chromatographic conditions used. nanobioletters.com

Gas Chromatography (GC): GC can also be employed for the analysis of sulfonamides, often requiring derivatization to increase their volatility and thermal stability. nih.govnih.gov For this compound, its volatility might be sufficient for direct GC analysis, but this would need to be experimentally verified. GC coupled with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification of components in a sample. nih.gov

Both HPLC and GC methods would need to be validated to ensure they are accurate, precise, and robust for the intended purpose of purity assessment. wu.ac.thwu.ac.th

Computational and Theoretical Studies of N,n Dibutyl 2 Nitrobenzenesulfonamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a leading method in quantum chemistry due to its balance of computational cost and accuracy in treating electron correlation. q-chem.com It is widely used to determine the structural parameters, vibrational frequencies, and electronic properties of molecules. nih.gov For a molecule like N,N-dibutyl-2-nitrobenzenesulfonamide, DFT calculations would be the primary tool for initial investigations.

A typical study would begin with geometry optimization to find the lowest energy conformation of the molecule. Using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles. nih.gov These optimized structures are crucial for all subsequent calculations. For instance, in a study on 2-, 3-, and 4-nitrobenzenesulfonamide (B188996), DFT calculations were used to determine the optimized geometric parameters, which were found to be in good agreement with experimental data where available. nih.gov

From the optimized geometry, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are used to predict sites susceptible to electrophilic and nucleophilic attack.

The table below illustrates the type of data that would be generated from DFT calculations on the electronic properties of a sulfonamide, based on findings for related molecules.

| Property | Representative Calculated Value | Significance |

| Total Energy | -1250 Hartrees (Illustrative) | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | -7.5 eV (Illustrative) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV (Illustrative) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV (Illustrative) | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 5.2 Debye (Illustrative) | Measures the overall polarity of the molecule. |

Ab Initio and Post-Hartree-Fock Methods

While DFT is highly effective, ab initio and post-Hartree-Fock methods provide alternative, and in some cases more systematically improvable, approaches. The Hartree-Fock (HF) method is a foundational ab initio technique, but it neglects electron correlation, which can be a significant limitation.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to incorporate electron correlation effects more accurately. These methods are more computationally demanding than DFT and are typically used for smaller systems or to benchmark the results from DFT calculations. For this compound, these higher-level calculations could be used to obtain highly accurate energies for specific conformations or to study reaction transition states where DFT might be less reliable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

This compound possesses considerable conformational flexibility due to the rotatable bonds in the dibutylamino group and the link to the phenyl ring. Molecular Dynamics (MD) simulations are the ideal tool for exploring this conformational landscape. utupub.fi MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior over time. nsf.gov

An MD simulation would involve placing the molecule in a simulated box, often with an explicit solvent like water, and running the simulation for nanoseconds or longer. nih.gov The resulting trajectory provides a wealth of information. Analysis of the trajectory can reveal the most stable conformations, the energy barriers between them, and the timescales of conformational changes. nsf.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. utupub.fi By simulating multiple molecules of this compound together, one could investigate aggregation behavior. By simulating it with other molecules, such as solvent molecules or potential biological targets, one can analyze the specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern its behavior in a complex environment. nih.gov

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry is instrumental in predicting how a molecule will react. For this compound, key reactive sites include the nitro group, the aromatic ring, and the sulfonamide moiety. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). mdpi.com

DFT calculations can be used to model the entire energy profile of a potential reaction. chemrxiv.org This involves locating the structures and energies of reactants, products, and, crucially, the transition states that connect them. chemrxiv.org The energy of the transition state determines the activation energy barrier, which is the primary factor controlling the reaction rate. For example, a theoretical study on the reaction of nitroarenes with nucleophiles used DFT to map out the energy profiles for SNAr pathways, identifying stable intermediates and transition states. mdpi.com Such an analysis for this compound could predict whether a nucleophile would preferentially attack the carbon atoms ortho or para to the nitro group. Reactivity indices derived from conceptual DFT, such as Fukui functions or local softness, can also be used to predict the most reactive sites in the molecule without the need to model a full reaction.

Computational Analysis of Spectroscopic Signatures and Vibrational Modes

Computational methods are essential for interpreting experimental spectra. DFT calculations can predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra with good accuracy. aip.org

For vibrational spectroscopy, a frequency calculation on the optimized geometry of this compound would yield the wavenumbers and intensities of its fundamental vibrational modes. nih.gov These theoretical vibrations can be assigned to specific motions of the atoms, such as C-H stretches, N=O stretches of the nitro group, and S=O stretches of the sulfonamide group. Comparing the calculated spectrum to an experimental one helps to confirm the structure and allows for a detailed assignment of all observed bands. nih.gov In a study of nitrobenzenesulfonamide isomers, DFT calculations combined with total energy distribution (TED) analysis provided a complete assignment of the fundamental vibrations. nih.gov

The table below shows illustrative vibrational frequencies that would be calculated for key functional groups.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Illustrative) |

| Nitro (NO₂) Group | Asymmetric Stretch | 1545 |

| Nitro (NO₂) Group | Symmetric Stretch | 1350 |

| Sulfonamide (SO₂) Group | Asymmetric Stretch | 1330 |

| Sulfonamide (SO₂) Group | Symmetric Stretch | 1160 |

| Aromatic C-H | Stretch | 3100 |

| Aliphatic C-H | Stretch | 2960 |

For electronic spectroscopy, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Visible spectrum. researchgate.net These calculations can predict the λmax values and the corresponding oscillator strengths (intensities) of the electronic transitions, such as π→π* and n→π* transitions. nih.gov

Advanced Computational Models for Solvation Effects and Reaction Environments

Reactions and molecular properties are significantly influenced by the solvent. Advanced computational models are used to account for these environmental effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model, represent the solvent as a continuous dielectric medium. github.iofaccts.de These models are computationally efficient and can provide good estimates of the electrostatic component of solvation energy. youtube.comyoutube.com They are routinely used in combination with DFT calculations to model properties and reactions in solution. nih.gov

For a more detailed and accurate picture, explicit solvation models are used, typically within an MD or a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. In this approach, individual solvent molecules are included in the simulation, allowing for the explicit modeling of specific solute-solvent interactions like hydrogen bonding. For this compound, this would be important for understanding its solubility and behavior in protic versus aprotic solvents.

Emerging Research Directions and Future Prospects for N,n Dibutyl 2 Nitrobenzenesulfonamide

Development of Novel Synthetic Routes with Enhanced Efficiency

The traditional synthesis of sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, is a well-established method. nih.gov However, the drive towards greener and more efficient chemical processes is stimulating the exploration of new synthetic paradigms. For N,N-dibutyl-2-nitrobenzenesulfonamide, future synthetic strategies are likely to focus on minimizing waste, reducing reaction times, and avoiding harsh reagents.

One promising avenue is the adoption of electrochemical synthesis . This technique uses electricity as a "reagentless" oxidant, offering a green and efficient alternative to conventional methods. bohrium.com Recent studies have demonstrated the direct, single-step synthesis of sulfonamides from arenes, sulfur dioxide, and amines via electrochemical C-H activation, a method that avoids pre-functionalization of the aromatic ring. nih.govnih.gov This approach could be adapted for the synthesis of this compound, potentially offering higher atom economy and milder reaction conditions. Another electrochemical approach involves the oxidative coupling of thiols and amines, which can be accomplished in minutes. acs.org

Catalytic methods are also at the forefront of innovation. While traditional syntheses may not require a catalyst, modern approaches are leveraging catalysis to improve efficiency and selectivity. Copper-based catalysts have been shown to be effective in the N-arylation of primary sulfonamides. researchgate.net A novel strategy involves the copper-catalyzed conversion of aromatic acids to sulfonyl chlorides, which can then react in a one-pot synthesis with an amine to form the sulfonamide. nih.gov This decarboxylative halosulfonylation approach could provide a new disconnection for the synthesis of this compound from more readily available starting materials.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic planning. This includes the use of environmentally benign solvents like water, as demonstrated in the facile synthesis of sulfonamides under dynamic pH control, which simplifies product isolation to mere filtration. its.ac.id The development of such protocols for this compound would significantly reduce the environmental footprint of its production.

| Synthetic Strategy | Key Advantages | Potential for this compound |

| Electrochemical Synthesis | Green (reagentless oxidant), high atom economy, mild conditions. bohrium.comnih.govnih.gov | Direct synthesis from a nitroarene, SO2, and dibutylamine (B89481), avoiding the need for 2-nitrobenzenesulfonyl chloride. |

| Copper-Catalyzed Decarboxylative Halosulfonylation | One-pot synthesis from aromatic acids, good functional group tolerance. nih.gov | A new synthetic route starting from 2-nitrobenzoic acid. |

| Aqueous Synthesis | Environmentally benign solvent, simplified workup. its.ac.id | Reduced use of organic solvents, leading to a greener process. |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is largely dictated by the interplay between the nitro group, the sulfonamide linkage, and the aromatic ring. While the sulfonamide group is generally stable, the nitro group offers a rich handle for chemical transformations, suggesting that there are significant untapped reactivity profiles to be explored.

A key area of future research will be the selective transformation of the nitro group . Its reduction to an amine is a well-known transformation that dramatically alters the electronic properties of the molecule, opening up a vast chemical space for further functionalization. Beyond simple reduction, the nitro group can influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution.

Photocatalysis represents a powerful tool for unlocking novel reactivity. Studies on related nitroaromatic compounds, such as 3-nitrobenzenesulfonic acid, have shown that they can be degraded under photocatalytic conditions. researchgate.net This suggests that the aromatic ring of this compound could be susceptible to photocatalytic functionalization. Furthermore, recent work has shown that N-sulfonylimines can serve as precursors to sulfonyl radicals under mild photocatalytic conditions, enabling late-stage functionalization of sulfonamides. nih.gov Exploring similar transformations starting from this compound could lead to new methods for C-C and C-heteroatom bond formation.